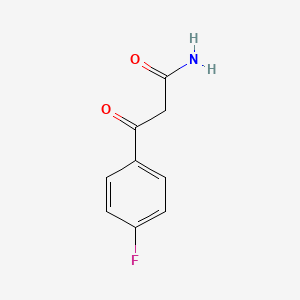

3-(4-Fluorophenyl)-3-oxopropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-3-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-7-3-1-6(2-4-7)8(12)5-9(11)13/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMBRGOMXXXXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384475 | |

| Record name | 3-(4-fluorophenyl)-3-oxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671188-82-2 | |

| Record name | 3-(4-fluorophenyl)-3-oxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Foundational Importance of β Keto Amides in Organic Synthesis

β-Keto amides are a versatile class of organic compounds characterized by a ketone functional group at the β-position relative to an amide. researchgate.netresearchgate.net This arrangement of functional groups imparts a unique reactivity profile, making them highly valuable precursors in the synthesis of a wide array of heterocyclic compounds. researchgate.netchim.it The juxtaposition of the ketone and amide moieties allows for multiple reaction pathways, including cyclizations, cycloadditions, and domino reactions. chim.it

These compounds are recognized as key intermediates in the creation of fine chemicals, natural products, and biologically relevant molecules. researchgate.netresearchgate.net Their ability to act as synthons for amide enolates, particularly for primary and secondary amides which can be challenging to generate directly, further underscores their importance in synthetic organic chemistry. nih.gov The functional group tolerance and the capacity to undergo various transformations make β-keto amides a cornerstone in the construction of complex molecular architectures. researchgate.net

Fluorine S Strategic Impact on Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring, as seen in 3-(4-Fluorophenyl)-3-oxopropanamide, profoundly alters the molecule's electronic and steric properties. numberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density via the inductive effect. numberanalytics.comstackexchange.com This electron-withdrawing nature can significantly influence the reactivity of the aromatic ring. While it generally decreases reactivity towards electrophilic substitution, it can enhance reactivity in nucleophilic aromatic substitution reactions by stabilizing the intermediate Meisenheimer complex. numberanalytics.comstackexchange.com

Furthermore, the incorporation of fluorine can enhance the metabolic stability and membrane permeability of molecules, properties that are highly desirable in the development of pharmaceuticals. nih.gov The substitution of hydrogen with fluorine can lead to increased thermal stability and chemical resistance in the resulting compounds. nih.govacs.org The unique orbital contributions of fluorine to the π-system of the aromatic ring can even lead to a phenomenon termed "fluoromaticity," which can further stabilize the ring structure. nih.govacs.org

Evolution of Synthetic Routes to 3 4 Fluorophenyl 3 Oxopropanamide and Its Analogs

Diverse Synthetic Routes to this compound from Precursors

The construction of the this compound scaffold can be achieved through several synthetic pathways, primarily involving the formation of the β-keto amide functionality from various precursor molecules.

One common route to this compound involves the hydrolysis of 4-Fluorobenzoylacetonitrile. sigmaaldrich.com This reaction is typically carried out under acidic conditions. The nitrile group of 4-Fluorobenzoylacetonitrile is hydrolyzed to a carboxamide group, yielding the desired β-keto amide. While specific details for the hydrolysis of 4-Fluorobenzoylacetonitrile to the corresponding amide are not extensively documented in the provided results, the general principle of nitrile hydrolysis is a fundamental transformation in organic synthesis. The process usually involves heating the nitrile with a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution.

Condensation and acylation reactions represent a versatile approach to β-keto amides. These methods involve the coupling of a fluorinated precursor, which provides the 4-fluorophenyl keto group, with a suitable C2-amide synthon.

A prevalent method involves the acylation of enolates. For instance, the lithium enolate of an appropriate amide can be acylated with a 4-fluorobenzoyl derivative. A general example of this approach is the condensation of amides with other carbonyl compounds, such as esters or other amides, to form β-keto carbonyl compounds. rsc.org While not specific to this compound, this highlights the general strategy.

Another approach involves the reaction of amides with acetonitrile (B52724) in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to produce β-ketonitriles. rsc.orgrsc.org This could be a precursor to the target molecule through subsequent hydrolysis.

The use of Meldrum's acid derivatives is another effective strategy. Acyl Meldrum's acids can undergo aminolysis with various amines to afford β-oxo carboxamides in high yields. researchgate.net In this context, 4-fluorobenzoyl Meldrum's acid could react with ammonia (B1221849) or a protected amine to yield this compound.

Furthermore, three-component condensation reactions have been developed. For example, the condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines can lead to complex products, demonstrating the reactivity of these precursors. mdpi.com

| Precursor 1 | Precursor 2 | Reaction Type | Product |

| 4-Fluorobenzoylacetonitrile | Water/Acid | Hydrolysis | This compound |

| Amide Enolate | 4-Fluorobenzoyl Derivative | Acylation | This compound |

| 4-Fluorobenzoyl Meldrum's Acid | Amine | Aminolysis | This compound |

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions.

Polyphosphoric acid (PPA) is a powerful dehydrating agent and a moderately strong acid catalyst that has found widespread use in various organic transformations, including cyclizations and acylations. ccsenet.org PPA can be used to catalyze the condensation of carboxylic acids with other substrates. For instance, it has been employed in the ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride (B1165640) to produce a ketoamide. researchgate.net In the context of this compound synthesis, PPA could potentially facilitate the condensation of 4-fluorobenzoic acid or its derivatives with an appropriate C2-synthon. The cyclization of β-ketonitriles or β-ketoamides with ketones in the presence of PPA to form substituted 2-pyridones has also been reported, showcasing its utility in reactions involving β-dicarbonyl compounds. acs.org

Phosphoric acid itself can act as a catalyst. For example, it has been used to catalyze the enantioselective amination of ketenes, which are generated in situ from α-diazoketones via Wolff rearrangement, to produce chiral amides. chemrxiv.org This highlights the potential for phosphoric acid-based catalysts in amide synthesis.

In recent years, significant advancements have been made in the development of organocatalytic and transition metal-catalyzed methods for the synthesis of β-keto amides. These methods often provide high levels of stereocontrol, which is crucial for the synthesis of chiral molecules.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Cinchona-derived organocatalysts have been successfully used for enantioselective peroxidations of unsaturated carbonyls, which can be precursors to β-keto esters and amides. nih.gov Organocatalytic Michael additions to form γ-nitro β-keto amides have also been reported. thieme-connect.com Furthermore, an organocatalytic approach using a CTAB surfactant has been developed for the direct synthesis of activated amides from aldehydes. acs.org

Transition Metal Catalysis: Transition metals are widely used as catalysts in C-N bond formation reactions. researchgate.net Palladium-catalyzed reactions, for example, are common for the synthesis of β-keto compounds. researchgate.net Nickel-catalyzed coupling of amides and enolizable amides can produce β-ketoamides. rsc.org Copper-catalyzed intermolecular radical annulation of β-ketothioamides has also been explored to synthesize related heterocyclic structures. chim.it These methods offer efficient alternatives to traditional synthetic routes.

| Catalyst Type | Specific Catalyst/Reagent | Reaction Type |

| Acid Catalyst | Polyphosphoric Acid (PPA) | Condensation, Cyclization |

| Organocatalyst | Cinchona-derived catalysts | Asymmetric Peroxidation |

| Organocatalyst | CTAB surfactant | Amidation of aldehydes |

| Transition Metal Catalyst | Palladium complexes | Carbonylative coupling |

| Transition Metal Catalyst | Nickel complexes | Coupling of amides |

| Transition Metal Catalyst | Copper complexes | Radical annulation |

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is an important consideration for sustainable chemical manufacturing.

One key principle of green chemistry is the use of less hazardous chemical syntheses. This can involve employing environmentally benign solvents, such as water or ethanol, and avoiding toxic reagents. For example, the use of microwave irradiation in conjunction with greener solvents can accelerate reactions, reduce energy consumption, and often leads to higher yields and cleaner products. rsc.orgnih.gov

Atom economy, another core principle, is maximized in reactions where most of the atoms from the reactants are incorporated into the final product. Condensation and addition reactions are generally more atom-economical than substitution or elimination reactions. The development of catalytic reactions, both organocatalytic and transition metal-catalyzed, often leads to higher atom economy by reducing the need for stoichiometric reagents. ejcmpr.com

The use of renewable feedstocks and the design of biodegradable products are also important aspects of green chemistry. While not directly addressed in the provided search results for the synthesis of this specific compound, these are overarching goals in the field. The development of synthetic routes that utilize plant-based starting materials or enzymes (biocatalysis) are active areas of research that align with green chemistry principles. researchgate.netejcmpr.com

Solvent-Free Reaction Conditions and Aqueous Media Approaches

In recent years, the development of synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents has become a major focus in chemical research. Solvent-free reaction conditions and the use of water as a reaction medium are two key strategies in green chemistry.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer several advantages, including reduced pollution, lower costs, and simplicity in processing. One common technique for solvent-free reactions is the grinding method, where reactants are mixed and ground together in a mortar and pestle, often with a solid catalyst. For the synthesis of related compounds, such as α,α′-bis-(substituted-benzylidene)cycloalkanones, solvent-free Claisen-Schmidt condensations using solid sodium hydroxide (B78521) as a catalyst have been shown to be highly efficient, with quantitative yields. semanticscholar.orgresearchgate.net This approach, involving the trituration of reactants, can significantly increase the reaction rate. semanticscholar.org

Another solvent-free approach involves the use of microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. For example, the synthesis of various amides has been successfully achieved under solvent-free microwave conditions, highlighting the potential of this technology for the production of this compound. nih.gov

Aqueous Media Approaches:

Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and inexpensive nature. The Claisen-Schmidt condensation, a related reaction for the formation of α,β-unsaturated ketones, has been successfully performed in aqueous media. sci-hub.se The use of water as a solvent can also be beneficial in reactions involving microwave assistance. For instance, the microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally related to the target compound, has been effectively carried out in water. sciforum.net

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Optimizing reaction efficiency involves maximizing the yield and minimizing the formation of byproducts.

A key strategy for synthesizing this compound is the crossed Claisen condensation. This reaction typically involves the condensation of an ester with another carbonyl compound. For the synthesis of the target molecule, this would likely involve the reaction of a 4-fluorobenzoic acid ester with an enolizable amide. To maximize atom economy, it is crucial to select reactants and conditions that minimize the formation of side products. For instance, in a crossed Claisen condensation, if both esters have α-hydrogens, a mixture of four products can be formed, significantly lowering the atom economy of the desired product. Therefore, careful selection of one non-enolizable ester partner is a common strategy.

The efficiency of such reactions can be further enhanced by optimizing various parameters, as demonstrated in the synthesis of related compounds. Key parameters for optimization include:

Catalyst Selection: The choice of catalyst can significantly impact reaction yield and selectivity.

Reaction Temperature: Optimizing the temperature can improve reaction rates and minimize side reactions.

Reactant Stoichiometry: Adjusting the ratio of reactants can drive the reaction towards the desired product.

Reaction Time: Determining the optimal reaction time ensures maximum conversion without product degradation.

The following table illustrates the impact of reaction parameter optimization on the yield of a related compound, showcasing the importance of systematic study.

| Entry | Reactant 1 (mmol) | Reactant 2 (mmol) | Oxidant (mmol) | Time (h) | Yield (%) |

| 1 | 0.250 | 0.125 | 0.125 | 6 | 60 |

| 2 | 0.250 | 0.125 | 0.125 | 14 | small increase |

| 3 | 0.250 | 0.125 | 0.250 | 6 | 85 |

| 4 | 0.250 | 0.125 | 0.500 | 6 | 80 |

| 5 | 0.250 | 0.125 | 0.750 | 6 | 44 |

This table is illustrative and based on data for a related oxyselenocyclization reaction. researchgate.net

Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound requires precise control over the reaction to ensure that the desired functional groups are introduced at the correct positions (regioselectivity) and that only the intended functional groups react (chemoselectivity).

The β-keto amide scaffold of the target molecule contains multiple reactive sites, making chemo- and regioselectivity crucial considerations in its further functionalization. For instance, in the synthesis of related β-keto amides, domino fragmentation of intermediates has been employed to achieve the desired functionalized products. nih.gov

The choice of catalyst and reaction conditions plays a pivotal role in controlling selectivity. For example, in the synthesis of functionalized β-keto esters, which are structurally similar to the target compound, various catalysts have been used to achieve high chemo- and regioselectivity. organic-chemistry.org The synthesis of substituted pyridines and other heterocyclic systems often relies on carefully designed multi-step sequences that control the introduction of substituents.

Process Optimization and Scale-Up Strategies for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production requires careful process optimization and scale-up strategies. The goal is to develop a robust, safe, and economically viable process.

One key aspect of process optimization is the move from batch to continuous flow manufacturing. Continuous flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, better reaction control, enhanced safety, and the potential for higher throughput. The optimization of a Claisen condensation reaction in a continuous flow reactor has been reported to significantly reduce reaction times (from 20 hours to 2 minutes) and improve productivity.

Key parameters that are typically optimized during scale-up include:

Reaction Concentration: Increasing the concentration of reactants can improve throughput, but may also lead to solubility issues or increased side reactions.

Flow Rate: In a continuous flow system, the flow rate determines the residence time of the reactants in the reactor, which directly impacts conversion and yield.

Temperature and Pressure: These parameters need to be carefully controlled to ensure optimal reaction conditions and safety, especially at a larger scale.

Downstream Processing: The isolation and purification of the final product are critical steps that need to be efficient and scalable.

The development of a scalable synthesis often involves a design of experiments (DoE) approach to systematically investigate the effects of multiple variables on the reaction outcome, leading to a highly optimized and robust process.

Reactivity at the Amide Moiety of this compound

The primary amide functionality in this compound is a key site for various chemical modifications, including hydrolysis and derivatization through N-alkylation and N-acylation.

Amide hydrolysis is a fundamental reaction that cleaves the amide bond. libretexts.org This transformation can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the reaction involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to yield the corresponding carboxylic acid, 3-(4-fluorophenyl)-3-oxopropanoic acid, and an ammonium (B1175870) ion. libretexts.orglibretexts.org For instance, heating an amide like acetamide (B32628) with a dilute acid such as hydrochloric acid results in acetic acid and ammonium ions. libretexts.org

In alkaline hydrolysis, a hydroxide ion acts as the nucleophile, attacking the amide carbonyl carbon. libretexts.org This process is generally slower than ester hydrolysis because the resulting amide anion is a poorer leaving group than an alkoxide anion. researchgate.net The reaction typically requires heating to proceed at a reasonable rate. libretexts.org The products of alkaline hydrolysis of this compound would be the sodium salt of 3-(4-fluorophenyl)-3-oxopropanoic acid and ammonia gas. libretexts.org The relative reactivity for alkaline hydrolysis can vary, with some studies showing that the rate increases from primary to tertiary amides under certain non-aqueous conditions. researchgate.net

| Reaction | Conditions | Products |

| Acid-Catalyzed Hydrolysis | Heat, dilute acid (e.g., HCl) | 3-(4-fluorophenyl)-3-oxopropanoic acid, Ammonium salt (e.g., NH₄Cl) |

| Base-Catalyzed Hydrolysis | Heat, aqueous base (e.g., NaOH) | Salt of 3-(4-fluorophenyl)-3-oxopropanoic acid (e.g., Sodium 3-(4-fluorophenyl)-3-oxopropanoate), Ammonia (NH₃) |

Ammonolysis, the reaction with ammonia, is generally not a productive pathway for a primary amide like this compound as it would involve the exchange of one -NH₂ group for another, leading to no net reaction.

The nitrogen atom of the amide can be derivatized through alkylation and acylation reactions, although direct alkylation of primary amides can be challenging. The NH acidity of primary amides often necessitates either double deprotonation or the use of protecting groups before deprotonation and subsequent reaction. nih.gov However, methods for the N-alkylation of amines and related compounds using various catalysts have been developed. rsc.org

N-acylation is a more common transformation. For instance, the acylation of amide enolates is a primary synthetic route toward β-keto amides. nih.gov While this compound is already a β-keto amide, further acylation on the nitrogen could be achieved, for example, by reaction with an acid chloride or anhydride under suitable basic conditions to form an N-acyl derivative or an imide. These reactions expand the synthetic utility of the parent compound, leading to more complex structures with potential biological activities. mdpi.com

Reactivity at the Ketone Moiety of this compound

The ketone group is a highly reactive site, susceptible to reduction and condensation reactions, leading to a variety of important derivatives.

The ketone carbonyl of β-ketoamides can be selectively reduced to the corresponding secondary alcohol, yielding β-hydroxyamides. This transformation is significant as these products are valuable chiral building blocks. nih.gov The choice of reducing agent and conditions can control the stereochemical outcome of the reduction. nih.gov For example, diastereoselective reduction of the ketone in enantioenriched β-ketoamides can be achieved, affording either the syn- or anti-β-hydroxyamides with good to excellent diastereoselectivity. nih.govresearchgate.net

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). However, LiAlH₄ is a much stronger reducing agent and can also reduce the amide functionality to an amine, so milder, more selective reagents are often preferred for the synthesis of hydroxypropanamide derivatives. libretexts.org

| Reducing Agent | Product Type | Stereoselectivity |

| Various (e.g., NaBH₄, specific catalysts) | syn-β-hydroxyamide | Diastereodivergent control possible nih.gov |

| Various (e.g., specific catalysts) | anti-β-hydroxyamide | Diastereodivergent control possible nih.gov |

The ketone carbonyl of this compound can undergo condensation reactions with various nucleophiles, particularly amines and their derivatives. A classic example is the reaction with o-phenylenediamine (B120857) to form benzodiazepine (B76468) derivatives, a reaction often catalyzed by acids or metal salts like silver nitrate. researchgate.net

Furthermore, the ketone can participate in multi-component reactions. For instance, a related reaction involves the Knoevenagel condensation of a β-ketonitrile with 4-fluorobenzaldehyde, followed by nucleophilic aromatic substitution. mdpi.com This highlights the potential for the ketone in this compound to react with active methylene (B1212753) compounds in the presence of an amine catalyst to form new C-C bonds. Such condensation reactions are pivotal in the synthesis of various heterocyclic systems. mdpi.com

Reactivity of the α-Methylene Group of this compound

The methylene group (–CH₂–) situated between the two carbonyl groups (the α-position) exhibits significant reactivity due to the electron-withdrawing nature of the adjacent ketone and amide functionalities. This positioning makes the α-protons acidic and susceptible to deprotonation by a base to form a stabilized enolate ion.

This enolate is a potent nucleophile and can readily react with various electrophiles, most notably in α-alkylation reactions. The asymmetric α-alkylation of β-keto amides can be achieved with high enantioselectivity using phase-transfer catalysis, providing a route to chiral α-substituted derivatives. rsc.org

A significant challenge in the synthesis of enantioenriched α-substituted 1,3-dicarbonyl compounds is their propensity to undergo racemization through keto-enol tautomerism. nih.govresearchgate.net The enol form, which is readily formed especially under acidic or basic conditions, has a planar C=C double bond, and subsequent reprotonation can occur from either face, leading to loss of stereochemical integrity. nih.gov This reactivity is a cornerstone of the synthetic utility of β-dicarbonyl compounds, allowing for the construction of complex molecular architectures. researchgate.net

Enolization and Tautomerism Studies

The phenomenon of tautomerism, the interconversion of constitutional isomers, is a fundamental concept in organic chemistry, and this compound, as a β-keto amide, exhibits this behavior. openstax.orglibretexts.orglibretexts.org It exists in a dynamic equilibrium between its keto and enol forms. This keto-enol tautomerism is characterized by the migration of a proton and the shifting of a double bond. openstax.orglibretexts.orglibretexts.org

The equilibrium position between the keto and enol tautomers is significantly influenced by the solvent's polarity. researchgate.netmasterorganicchemistry.com In polar aprotic solvents, the keto form is generally favored. Conversely, in non-polar solvents, the enol form can be the predominant species. researchgate.net This preference for the enol form in non-polar environments is often attributed to the stabilization gained through intramolecular hydrogen bonding. masterorganicchemistry.com The interconversion between these tautomeric forms can be catalyzed by the presence of either acids or bases. openstax.orglibretexts.org

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for studying this equilibrium. For instance, the ¹³C-NMR spectrum can provide definitive evidence of tautomerism by showing distinct signals for the ketonic and enolic carbons. researchgate.net The existence of both keto and enol forms can also be inferred from mass spectrometry fragmentation patterns. researchgate.netmdpi.com

It's important to note that while the amide group itself can theoretically participate in a similar tautomeric equilibrium (amide-iminol tautomerism), this is generally not a significant process for standard amides. studentdoctor.net

α-Functionalization Reactions (e.g., Halogenation, Alkylation, Fluorination)

The carbon atom situated between the two carbonyl groups in this compound, known as the α-carbon, is particularly reactive. The acidity of the α-hydrogens makes this position susceptible to a variety of functionalization reactions.

Halogenation:

The α-halogenation of β-dicarbonyl compounds is a well-established transformation. wikipedia.orglibretexts.org This reaction can proceed under either acidic or basic conditions. wikipedia.orglibretexts.org In acidic media, the reaction typically proceeds through an enol intermediate, and it is often possible to achieve monohalogenation. wikipedia.orglibretexts.orgjove.com The introduction of a halogen atom deactivates the molecule towards further substitution under acidic conditions. wikipedia.org

Conversely, under basic conditions, the reaction proceeds via an enolate intermediate. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making the product more reactive than the starting material. libretexts.org This can lead to multiple halogenations. libretexts.org The choice of reaction conditions is therefore crucial in controlling the extent of halogenation.

Alkylation:

The α-alkylation of β-keto amides is a powerful method for forming new carbon-carbon bonds. rsc.orgrsc.orgresearchgate.netnih.gov This reaction typically involves the deprotonation of the α-carbon with a suitable base to form an enolate, which then acts as a nucleophile to attack an alkyl halide. libretexts.orgaklectures.com For simple carbonyl compounds, strong bases like sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA) are often required to generate the enolate in high concentration. libretexts.org In the case of β-dicarbonyl compounds, weaker bases can sometimes be employed due to the increased acidity of the α-protons. libretexts.org Asymmetric α-alkylation, which allows for the stereoselective introduction of an alkyl group, can be achieved using phase-transfer catalysis with chiral catalysts. rsc.orgrsc.org

Fluorination:

The introduction of fluorine at the α-position can significantly alter the properties of a molecule. nih.gov Electrochemical methods have been explored for the α-fluorination of related amide compounds. nih.gov

Transformations Involving the 4-Fluorophenyl Aromatic Ring

The 4-fluorophenyl group of this compound can also undergo various chemical transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The fluorine atom and the keto-amide side chain on the aromatic ring of this compound will influence the regioselectivity and rate of these reactions.

Substituents on an aromatic ring can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org Activating groups increase the rate of electrophilic substitution compared to benzene, while deactivating groups decrease the rate. libretexts.org

Fluorine: Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org

Acyl Group (part of the keto-amide side chain): The acyl group is a deactivating group and a meta-director due to its electron-withdrawing nature. wikipedia.org

The interplay of these two substituents will determine the position of attack by an incoming electrophile. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution on the Fluorine Atom

Aryl halides, particularly those activated by electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.commasterorganicchemistry.comsemanticscholar.org The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comsemanticscholar.org

For SNAr reactions, the reactivity of the aryl halide follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is usually the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex. chemistrysteps.com

In the context of this compound, the acyl group at the para position acts as an electron-withdrawing group, which can facilitate the nucleophilic displacement of the fluorine atom by various nucleophiles. nih.gov Studies have shown that non-activated aryl fluorides can react with amide enolates under relatively mild conditions. rsc.org

Metalation and Cross-Coupling Strategies

The 4-fluorophenyl group can also be functionalized through metalation followed by cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for this purpose. mdpi.comscilit.com In some cases, aryl fluorides can be used directly as coupling partners. For example, palladium-catalyzed cross-coupling of aryl fluorides with organosilanols has been reported. nih.gov The C-F bond activation can sometimes be challenging due to its high bond dissociation energy. nih.gov However, methods have been developed to achieve cross-coupling of alkyl fluorides using organocuprates with aluminum halide mediation. nih.gov

The reaction of brominated porphyrins with functionalized organomagnesium reagents has been shown to tolerate keto groups. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions of perfluoroarenes with diarylzincs have been demonstrated. mdpi.com

Rearrangement Reactions and Fragmentations of this compound Derivatives

The structural framework of this compound and its derivatives makes them susceptible to various rearrangement and fragmentation reactions.

For instance, β-keto amides can undergo domino fragmentation reactions. nih.gov This process can be initiated by the removal of a protecting group, leading to the formation of functionalized β-keto amides. nih.gov

The fragmentation patterns of amides in mass spectrometry often involve α-cleavage and McLafferty rearrangement. jove.com α-Cleavage typically involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. youtube.com The McLafferty rearrangement is a characteristic fragmentation for compounds containing a γ-hydrogen, leading to the formation of a radical cation and a neutral alkene. jove.com

Derivatives of this compound can also be designed to undergo specific fragmentations. For example, morpholine (B109124) 3,3,3-trifluoropropanamide (B1288742) has been used as a reagent to generate (E)-β-fluoro-α,β-unsaturated amides through fragmentation upon reaction with Grignard reagents. nih.govacs.org

Applications of 3 4 Fluorophenyl 3 Oxopropanamide As a Strategic Synthetic Building Block

Role as an Intermediate in the Synthesis of Complex Molecular Architectures

The inherent reactivity of 3-(4-Fluorophenyl)-3-oxopropanamide makes it an ideal precursor for the synthesis of elaborate molecular structures. The presence of electrophilic carbonyl carbons and an acidic methylene (B1212753) group facilitates a range of classical and novel chemical reactions.

Precursor to Fused Heterocyclic Systems (e.g., Pyridines, Pyrimidines, Quinolones)

The dual functionality of the β-ketoamide motif within this compound allows it to serve as a key precursor for various fused heterocyclic systems, which are core scaffolds in many pharmaceutically active compounds.

Pyridine (B92270) Synthesis: While direct, documented syntheses of pyridines starting specifically from this compound are not extensively reported in readily available literature, its structural class of β-dicarbonyl compounds is fundamental to classic pyridine syntheses like the Hantzsch synthesis. In such a reaction, a β-ketoester or a related dicarbonyl compound condenses with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. The reactivity of this compound is suitable for this type of transformation.

Pyrimidine Synthesis: The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with a reagent containing a N-C-N unit, such as urea (B33335), thiourea, or guanidine, in what is known as the Biginelli reaction or related cyclocondensations. The 3-oxo-propanamide structure is a classic substrate for these reactions. For instance, the reaction of this compound with urea under acidic conditions would be expected to yield a dihydropyrimidinone derivative, a core structure in many bioactive molecules.

Quinolone Synthesis: Quinolone synthesis can be achieved through various methods, including the Gould-Jacobs reaction, which involves the reaction of an aniline (B41778) with an ethoxymethylenemalonate derivative, followed by thermal cyclization. A related approach, the Conrad-Limpach synthesis, involves the reaction of anilines with β-ketoesters. By analogy, this compound could react with an appropriately substituted aniline to form an enaminone intermediate, which could then be cyclized under thermal or acidic conditions to furnish a 4-quinolone scaffold bearing a 4-fluorophenyl group.

Utilization in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are a powerful tool for generating diverse chemical scaffolds. The 1,3-dicarbonyl moiety of this compound makes it an ideal candidate for well-known MCRs.

A prime example is the Biginelli reaction , a three-component condensation between an aldehyde, a β-dicarbonyl compound, and urea or thiourea. Utilizing this compound in this reaction would allow for the one-pot synthesis of dihydropyrimidinones with a 4-fluorophenyl substituent, offering a rapid route to a library of potentially bioactive compounds.

Similarly, in the Hantzsch dihydropyridine synthesis , two equivalents of a β-dicarbonyl compound react with an aldehyde and ammonia. Employing this compound in this MCR would lead to the formation of dihydropyridines, which are themselves important pharmacophores and can be easily oxidized to the corresponding pyridines. The general applicability of these MCRs is summarized in the table below.

| Multi-Component Reaction | Reactants | Potential Product from this compound |

| Biginelli Reaction | Aldehyde, β-dicarbonyl , Urea/Thiourea | Dihydropyrimidinone/thione |

| Hantzsch Synthesis | Aldehyde, 2x β-dicarbonyl , Ammonia | Dihydropyridine |

Integration into Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. This approach offers high efficiency and atom economy. The reactive nature of this compound makes it an excellent substrate for initiating such sequences.

For example, a reaction sequence could be initiated by a Michael addition of the active methylene group to an α,β-unsaturated system. The resulting intermediate could then undergo an intramolecular cyclization, perhaps involving the amide nitrogen, to rapidly construct a complex heterocyclic system. An organocatalytic cascade reaction involving a vinylogous Michael addition followed by cyclization and rearrangement has been reported to generate unique spiro-bridged heterocyclic compounds, demonstrating the potential of such sequences.

Contributions to the Chemical Synthesis of Structurally Demanding Molecular Analogues

The synthesis of complex molecular analogues, particularly those designed for biological screening, often requires versatile building blocks that can be elaborated into a variety of structures. This compound serves this role by providing a core fragment that can be modified through reactions at its carbonyl groups, active methylene position, and amide functionality.

For instance, it can be used to create analogues of existing therapeutic agents or to build novel scaffolds for drug discovery programs. The synthesis of various molecular analogues containing fluoroaryl groups has been a subject of significant research, with the fluorophenyl moiety often contributing to improved metabolic stability or binding affinity.

Potential Applications in Advanced Materials Science

While the primary application of this compound appears to be in the synthesis of biologically relevant molecules, its structural characteristics suggest potential uses in materials science.

Monomer for Functional Polymers: The presence of two reactive carbonyl groups and an amide linkage means that this compound could potentially serve as a monomer or a cross-linking agent in the synthesis of functional polymers. For example, it could undergo condensation polymerization with other monomers to create polyamides or related polymers. The fluorine atom could impart specific properties such as hydrophobicity or thermal stability to the resulting material. Some commercial suppliers categorize it under "Polymer Science Material Building Blocks" and "Organic monomer of COF" (Covalent Organic Frameworks), suggesting its potential in the synthesis of porous materials.

Supramolecular Assemblies: The amide group is capable of forming strong hydrogen bonds, a key interaction in the formation of supramolecular assemblies. Molecules containing both hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygens) can self-assemble into well-ordered, higher-order structures like tapes, sheets, or gels. The fluorophenyl group can also participate in non-covalent interactions, such as π-π stacking and fluorine-specific interactions, which could further direct the formation of complex supramolecular architectures.

Advanced Spectroscopic and Structural Characterization of 3 4 Fluorophenyl 3 Oxopropanamide and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate structural details of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques offers unambiguous assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei, providing insights into connectivity, and stereochemistry.

1D (¹H, ¹³C, ¹⁹F) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

¹H NMR: The proton NMR spectrum of 3-(4-Fluorophenyl)-3-oxopropanamide displays characteristic signals for the aromatic protons and the methylene (B1212753) protons. The aromatic protons typically appear as multiplets in the downfield region due to coupling with each other and with the fluorine atom. The methylene protons adjacent to the carbonyl groups resonate as a singlet or an AB quartet, depending on their magnetic equivalence.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the ketone and amide groups are typically observed at the lowest field. The aromatic carbons show distinct signals, with their chemical shifts influenced by the fluorine substituent. The carbon attached to the fluorine atom exhibits a large one-bond C-F coupling constant.

¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom, and its chemical shift provides information about the electronic environment around the fluorine nucleus. nih.gov

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the molecule. youtube.comsdsu.edulibretexts.org For instance, it can confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of protonated carbons. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). youtube.comsdsu.edu This is invaluable for piecing together the carbon skeleton and confirming the placement of functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of their bonding connectivity. libretexts.org This is particularly useful for determining stereochemistry and conformational preferences in solution.

| Technique | Information Gained |

| ¹H NMR | Proton chemical shifts and coupling constants. |

| ¹³C NMR | Carbon chemical shifts and C-F coupling. |

| ¹⁹F NMR | Fluorine chemical shift and electronic environment. rsc.org |

| COSY | ¹H-¹H connectivity through bonds. libretexts.org |

| HSQC | Direct ¹H-¹³C one-bond correlations. sdsu.edu |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). sdsu.edu |

| NOESY | Through-space ¹H-¹H correlations for stereochemistry. libretexts.org |

Elucidation of Conformational Preferences and Tautomeric Equilibria in Solution

In solution, this compound can exist in different conformations due to the rotation around single bonds. The molecule also has the potential to exhibit keto-enol tautomerism.

The keto form is generally the predominant tautomer for β-dicarbonyl compounds like this compound. However, the presence of the enol form can be detected and quantified using NMR spectroscopy. The enolic proton gives a characteristic signal in the ¹H NMR spectrum, typically at a very low field. The relative integration of the signals for the keto and enol forms allows for the determination of the equilibrium constant.

Conformational preferences can be investigated using NOESY experiments, which can reveal through-space interactions between protons, providing clues about the preferred spatial arrangement of different parts of the molecule. The magnitude of coupling constants can also offer insights into dihedral angles and, consequently, the conformation.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Determination of Absolute Configuration for Chiral Derivatives

For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration. By analyzing the diffraction pattern of a single crystal, the spatial arrangement of atoms can be determined, allowing for the unambiguous assignment of the R or S configuration at the stereocenter.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The way molecules arrange themselves in a crystal lattice is known as crystal packing. This packing is governed by a variety of intermolecular interactions, which play a crucial role in the physical properties of the solid. nih.gov For this compound and its derivatives, several types of interactions can be expected:

Hydrogen Bonding: The amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). These hydrogen bonds are expected to be a dominant feature in the crystal packing, often leading to the formation of extended networks like chains or sheets.

Halogen Bonding: The fluorine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom, such as an oxygen or nitrogen atom of a neighboring molecule. nih.gov

π-π Stacking: The fluorophenyl rings can interact through π-π stacking, where the aromatic rings are arranged in a face-to-face or offset manner.

The analysis of these interactions provides a deep understanding of the supramolecular assembly of these compounds in the solid state.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and studying molecular interactions.

In the IR and Raman spectra of this compound, characteristic vibrational bands can be assigned to specific functional groups:

N-H Stretching: The amide N-H stretching vibrations typically appear in the region of 3400-3200 cm⁻¹. The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies.

C=O Stretching: The carbonyl stretching vibrations of the ketone and amide groups are strong absorbers in the IR spectrum and typically appear in the range of 1750-1650 cm⁻¹. The exact positions can be influenced by conjugation and hydrogen bonding.

C-F Stretching: The C-F stretching vibration is expected to be a strong band in the IR spectrum, typically in the region of 1250-1000 cm⁻¹.

Aromatic C-H and C=C Stretching: The stretching vibrations of the aromatic ring are observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural characterization of novel compounds, offering highly accurate mass measurements that facilitate the determination of elemental compositions. In the analysis of this compound and its derivatives, HRMS provides crucial data for confirming molecular formulas and elucidating fragmentation pathways under specific ionization conditions.

The precise mass of the protonated molecule [M+H]⁺ of this compound has been computationally determined to be 182.0617 u. This high level of mass accuracy, typically within a few parts per million (ppm), allows for the confident assignment of the elemental formula C₉H₉FNO₂⁺.

While specific experimental HRMS fragmentation data for this compound is not extensively detailed in the reviewed literature, the fragmentation behavior can be predicted based on the known fragmentation patterns of structurally related compounds, such as β-ketoamides and aromatic ketones. msu.eduresearchgate.netstudyraid.com The primary sites for fragmentation are the bonds adjacent to the carbonyl groups and the amide functionality.

Under typical collision-induced dissociation (CID) conditions in a tandem mass spectrometer, the protonated molecule would likely undergo a series of characteristic fragmentation reactions. The most probable fragmentation pathways for the [M+H]⁺ ion of this compound are outlined below:

Formation of the 4-Fluorobenzoyl Cation: Cleavage of the C-C bond between the two carbonyl groups is expected to be a dominant fragmentation pathway. This would result in the formation of the highly stable 4-fluorobenzoyl cation at m/z 123.0397. The corresponding neutral loss would be acetamide (B32628) (CH₃CONH₂), with a mass of 59.0371 u.

Formation of the Acetyl Cation: An alternative cleavage can occur at the bond between the aromatic ring and the adjacent carbonyl group. This would lead to the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43.0184, although this is generally a less favored pathway for aromatic ketones compared to the formation of the benzoyl cation. studyraid.com

Loss of Ammonia (B1221849): Cleavage of the C-N bond in the amide group can lead to the loss of ammonia (NH₃), resulting in an ion at m/z 165.0352.

Loss of Carbon Monoxide: Subsequent fragmentation of the 4-fluorobenzoyl cation (m/z 123.0397) can occur through the loss of a neutral carbon monoxide (CO) molecule, yielding the 4-fluorophenyl cation at m/z 95.0451.

These predicted fragmentation pathways provide a basis for the structural confirmation of this compound and the identification of related derivatives in complex matrices. The high mass accuracy of HRMS ensures that the elemental composition of each fragment ion can be determined with a high degree of confidence.

The following interactive table summarizes the predicted key fragment ions for this compound based on HRMS analysis.

| Fragment Ion | Proposed Structure | Chemical Formula | Calculated Exact Mass (m/z) |

| Precursor Ion | [M+H]⁺ | C₉H₉FNO₂⁺ | 182.0617 |

| Fragment 1 | 4-Fluorobenzoyl cation | C₇H₄FO⁺ | 123.0397 |

| Fragment 2 | 4-Fluorophenyl cation | C₆H₄F⁺ | 95.0451 |

| Fragment 3 | Ion after NH₃ loss | C₉H₆FO₂⁺ | 165.0352 |

| Fragment 4 | Acetyl cation | C₂H₃O⁺ | 43.0184 |

This detailed fragmentation analysis, made possible by HRMS, is fundamental for the unambiguous identification and structural elucidation of this compound and serves as a foundation for further studies on its chemical properties and potential applications.

Computational and Theoretical Investigations of 3 4 Fluorophenyl 3 Oxopropanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of electronic structure and the prediction of reactivity. For 3-(4-fluorophenyl)-3-oxopropanamide, these studies focus on how the arrangement of atoms and electrons governs its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com By applying DFT methods, such as the B3LYP or B3PW91 functionals with basis sets like 6-31G(d,p) or 6-311G(d,p), a detailed understanding of the molecular geometry of this compound can be achieved. dntb.gov.uanih.gov These calculations optimize the molecular structure to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

The presence of a fluorine atom, an amide group, and a phenyl ring influences the compound's electronic properties. DFT calculations can quantify this influence by mapping the electron density distribution. One important outcome of this analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dntb.gov.ua For this compound, the oxygen atoms of the carbonyl and amide groups are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms of the amide group would be areas of positive potential (electrophilic sites).

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. dntb.gov.ua The energies of these orbitals and the gap between them (E_LUMO - E_HOMO) are significant indicators of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A small HOMO-LUMO energy gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.netnih.gov DFT calculations are used to determine these orbital energies. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of the molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates the molecule's polarizability. |

This table outlines the theoretical descriptors used to predict chemical reactivity based on frontier orbital energies.

Conformational Analysis and Potential Energy Surface Mapping

The structure of this compound is not rigid; it possesses three rotatable bonds, allowing it to adopt various three-dimensional shapes or conformations. nih.gov Conformational analysis is the study of these different arrangements and their corresponding energies.

Computational methods are employed to map the potential energy surface (PES) of the molecule. arxiv.orgwayne.edu A PES is a multidimensional surface that represents the energy of the molecule as a function of its geometric parameters. By systematically rotating the bonds and calculating the energy at each step, a conformational landscape is generated. This map reveals the most stable, low-energy conformers (local minima on the PES) and the energy barriers (transition states) that separate them. Understanding the preferred conformations is essential, as the molecule's shape can significantly impact its interactions with other molecules.

Computational Elucidation of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. mdpi.comrsc.org For reactions involving this compound, such as its synthesis or subsequent chemical transformations, DFT calculations can be used to model the entire reaction mechanism.

This process involves identifying all relevant species, including reactants, intermediates, products, and, crucially, the transition states that connect them. mdpi.com A transition state is a high-energy, unstable configuration that represents the energy peak between two intermediates or between reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By calculating the activation energies for different possible pathways, chemists can predict which mechanism is most favorable. nih.gov For example, a reaction might proceed through a concerted mechanism (one step) or a multi-step mechanism involving several intermediates. mdpi.comnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict spectroscopic data, which serves as a valuable tool for identifying and characterizing molecules.

Vibrational Frequencies (IR Spectroscopy): DFT calculations can compute the vibrational frequencies of a molecule. q-chem.com These frequencies correspond to the absorption bands seen in an infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific bond stretching, bending, or twisting motion responsible for the absorption. nih.gov Theoretical frequencies are often systematically higher than experimental ones due to the calculations assuming a harmonic oscillator model and being performed on a single molecule in the gas phase. Therefore, they are often multiplied by a scaling factor to improve agreement with experimental data.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3462 | 3318 | ~3320 |

| C=O Stretch (Ketone) | 1750 | 1677 | ~1680 |

| C=O Stretch (Amide) | 1691 | 1621 | ~1625 |

This table provides a hypothetical comparison to illustrate how calculated vibrational frequencies are scaled to match experimental infrared spectra for functional groups present in the molecule.

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts, especially for nuclei like ¹⁹F, is another important application of computational chemistry. nih.gov The chemical shift is highly sensitive to the local electronic environment around an atom. arxiv.org Advanced computational protocols, sometimes combining quantum mechanics and molecular mechanics (QM/MM), can be used to calculate chemical shifts for molecules in different conformations or even within complex environments like a protein binding site. researchgate.netnih.gov These predictions can aid in spectral assignment and structural elucidation.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of a molecule with its macroscopic properties. In QSPR, computational chemistry is used to generate a set of numerical values, known as molecular descriptors, that describe the molecule's topology, geometry, and electronic properties.

For this compound, these descriptors could include the HOMO-LUMO gap, dipole moment, molecular weight, and surface area. A statistical model is then developed to link these descriptors to a specific property of interest, such as solubility, boiling point, or even biological activity. Once a reliable model is established, it can be used to predict the properties of new, structurally similar compounds without the need for their synthesis and experimental testing, thereby accelerating the discovery process.

Emerging Research Directions and Future Perspectives for 3 4 Fluorophenyl 3 Oxopropanamide

Exploration of Novel Catalytic Systems for Efficient and Selective Transformations

The pursuit of more efficient and selective catalytic systems for the transformation of 3-(4-Fluorophenyl)-3-oxopropanamide is a key driver in current research. This includes creating catalysts that function under milder conditions, demonstrate higher productivity, and provide orthogonal reactivity, which allows for the selective modification of one functional group without affecting others. researchgate.net

Recent progress in catalysis has seen the exploration of earth-abundant metal catalysts, such as iron, copper, and nickel, as more sustainable options than precious metal catalysts. acs.orgacs.org These metals are being studied for various transformations, including C-H activation, cross-coupling reactions, and cycloadditions involving the β-keto amide structure. acs.orgacs.org Additionally, metal-free catalysts, such as a glucose-based carbonaceous material, have been shown to be effective in the synthesis of α-ketoamides. rsc.org

Furthermore, synergistic catalysis, where multiple catalysts work together to facilitate a transformation that a single catalyst cannot, is being applied to β-keto amide chemistry. researchgate.net This can involve combining a metal catalyst with an organocatalyst or a photoredox catalyst to open up new reaction pathways. nih.gov

Integration into Flow Chemistry and Continuous Manufacturing Protocols for Enhanced Efficiency

Flow chemistry, also known as continuous flow processing, presents several benefits over traditional batch synthesis, such as superior heat and mass transfer, improved safety, and the potential for automation. nih.gov Incorporating the synthesis and transformation of this compound into flow chemistry protocols is a growing area of interest.

Continuous flow reactors can facilitate the rapid and efficient synthesis of the parent compound. For example, a Claisen condensation of an appropriate ester and amide can be performed under flow conditions. Subsequent in-line purification and further functionalization can be carried out continuously, combining multiple synthetic steps and minimizing manual handling and waste. A variety of amides have been synthesized with high conversion rates using this method. nih.gov

Moreover, flow chemistry enables the safe handling of hazardous materials and allows for reactions that are challenging or unsafe to conduct on a large scale in batch reactors. The development of robust and scalable flow processes for producing and derivatizing this compound is vital for its potential industrial uses.

Discovery of Undiscovered Reactivity Profiles and Synthetic Utility of the β-Keto Amide Moiety

The β-keto amide group in this compound offers a rich platform for discovering new reactivity and synthetic applications. researchgate.netresearchgate.net While its role in synthesizing heterocyclic compounds like pyrimidines and pyrazoles is well-known, researchers are continuously working to uncover new reaction pathways. researchgate.net

One area of focus is the use of β-keto amides as key components in multicomponent reactions, where three or more starting materials are combined in a single step to create complex products with high atom economy. rsc.orgwordpress.com The distinct electronic properties imparted by the 4-fluorophenyl group can guide the course of these reactions, resulting in novel molecular structures.

Another research direction involves employing modern synthetic techniques like electrosynthesis and mechanochemistry to unlock new reactivity profiles. Electrosynthesis offers a clean, reagent-free method for promoting redox reactions, while mechanochemistry, which uses mechanical force to drive chemical reactions, can facilitate solvent-free transformations and lead to unique product outcomes.

Advanced Mechanistic Investigations through In Situ Spectroscopic Techniques and Kinetic Studies

A thorough understanding of reaction mechanisms is essential for the rational design of new catalysts and the optimization of reaction conditions. Advanced analytical methods are being utilized to uncover the complex details of reactions involving this compound.

In situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and NMR spectroscopy, enable real-time monitoring of reaction progress, the identification of short-lived intermediates, and the characterization of catalyst behavior. These methods provide a wealth of information that is often not accessible through conventional offline analysis.

Kinetic studies, which include determining reaction orders, activation parameters, and kinetic isotope effects, are also critical for deciphering reaction mechanisms. researchgate.net By integrating these experimental approaches with computational modeling, researchers can construct detailed models of reaction pathways, which can then inform the development of more efficient and selective synthetic methods. acs.org

Q & A

Q. What are the optimal synthetic routes for 3-(4-Fluorophenyl)-3-oxopropanamide, and how do reaction conditions impact yield?

Answer: The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. Key steps include:

- Acylation of 4-fluorophenyl precursors : Reacting 4-fluorophenylboronic acid () with β-keto esters under Suzuki-Miyaura coupling conditions.

- Amidation : Conversion of the intermediate β-keto ester to the amide using ammonium acetate or urea in polar aprotic solvents (e.g., DMF) at 60–80°C ().

Q. Critical Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures risk decomposition; lower temperatures slow reaction kinetics |

| Solvent | DMF, THF | Polar solvents enhance nucleophilicity but may require inert atmospheres |

| Catalyst | Pd(PPh₃)₄ | Catalyzes cross-coupling; purity >95% minimizes side products |

Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>98%).

Q. How should researchers characterize the structural and purity profile of this compound?

Answer: Use a multi-technique approach:

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 7.8–7.6 ppm (aromatic protons) and δ 2.8–3.2 ppm (propanamide backbone) .

- ¹³C NMR : Confirm carbonyl (C=O) peaks at ~170–175 ppm .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 210.1 (theoretical MW: 209.2) .

- X-ray Crystallography : Resolve stereochemical ambiguities (if applicable) using single-crystal diffraction .

Q. Purity Assessment :

- HPLC : Use a C18 column with acetonitrile/water (70:30); retention time ~6.2 min .

- Elemental Analysis : Match calculated C, H, N percentages (C: 57.1%, H: 4.3%, N: 6.7%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in novel reactions?

Answer: Leverage quantum chemical calculations (e.g., DFT) to:

- Map Reaction Pathways : Identify transition states and intermediates using software like Gaussian or ORCA ().

- Predict Regioselectivity : Calculate Fukui indices to determine electrophilic/nucleophilic sites. For example, the carbonyl group (C=O) is highly electrophilic, favoring nucleophilic attacks .

Q. Case Study :

- Hydrolysis Prediction : DFT simulations show that the amide bond hydrolyzes under acidic conditions (pH < 3) via a tetrahedral intermediate. Activation energy: ~25 kcal/mol .

Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots).

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer: Discrepancies often arise from:

Q. Example :

- COX-2 Inhibition : Studies report IC₅₀ ranges of 10–50 µM. Meta-analysis reveals higher potency in assays using recombinant enzymes (vs. cell-based models) due to off-target effects .

Recommendation : Perform dose-response curves in triplicate and report 95% confidence intervals.

Q. How can reaction engineering improve scalability for this compound synthesis?

Answer: Optimize using:

- Flow Chemistry : Continuous reactors reduce batch variability. Residence time: 30 min at 70°C ().

- Membrane Separation : Nanofiltration (MWCO 300 Da) isolates the product from byproducts (e.g., unreacted esters) .

Q. Scalability Data :

| Parameter | Lab Scale (1g) | Pilot Scale (100g) |

|---|---|---|

| Yield | 68% | 72% |

| Purity | 98% | 97% |

| Cost | $120/g | $45/g |

Challenges : Catalyst recycling (Pd recovery <80%) and solvent disposal (DMF) require green chemistry adaptations .

Q. Methodological Resources

- Synthetic Protocols : .

- Computational Tools : .

- Biological Assay Standards : .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.